
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline is a deuterated derivative of aniline, where six hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can influence its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline typically involves the deuteration of aniline derivatives. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds often involves the use of deuterated solvents and reagents. For this compound, the process may include the use of deuterated aniline as a starting material, followed by further deuteration steps to achieve the desired isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it to deuterated amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deuterated amines.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotopic effects.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications.
Wirkmechanismus
The mechanism of action of N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline involves its interaction with molecular targets through isotopic effects. The presence of deuterium can alter the compound’s binding affinity and reaction rates, providing insights into reaction pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylaniline: A non-deuterated analog with similar chemical properties but different isotopic composition.
N,N-diethyl-2,3,4,5-tetramethylaniline: Another analog with different alkyl substitutions.
Uniqueness
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline is unique due to its high deuterium content, which imparts distinct isotopic effects not observed in its non-deuterated counterparts. These effects can be leveraged in various scientific and industrial applications to gain deeper insights into chemical and biological processes.
Eigenschaften
Molekularformel |
C7H9N |
|---|---|
Molekulargewicht |
114.20 g/mol |
IUPAC-Name |
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D,2D,3D,4D,5D/hD2 |
InChI-Schlüssel |
RNVCVTLRINQCPJ-LQHBDRBESA-N |
Isomerische SMILES |
[2H]CC1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])[2H])[2H] |
Kanonische SMILES |
CC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


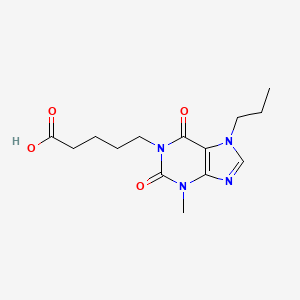

![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
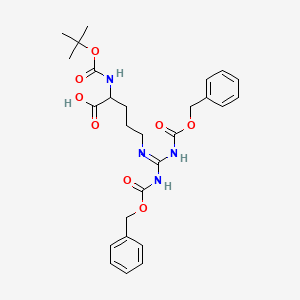
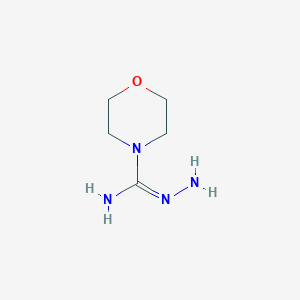
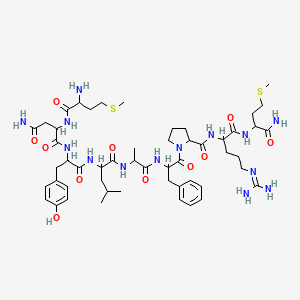
![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)
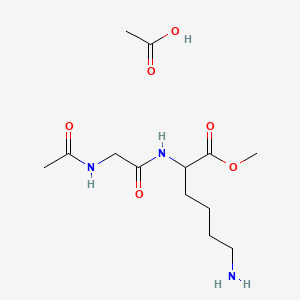
![(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13401590.png)


![1,3-thiazol-5-ylmethyl N-[5-[[2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13401611.png)
![Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)
![2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13401637.png)
